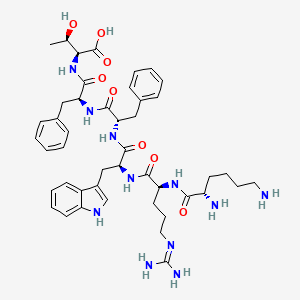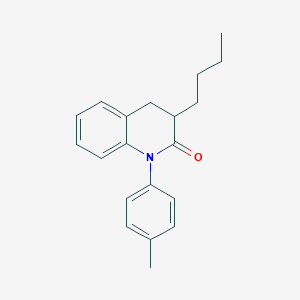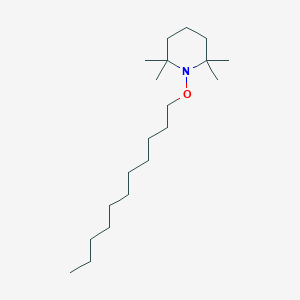![molecular formula C38H46 B14229365 Benzene, 1,3-bis[[3,5-bis(1,1-dimethylethyl)phenyl]ethynyl]- CAS No. 590419-42-4](/img/structure/B14229365.png)
Benzene, 1,3-bis[[3,5-bis(1,1-dimethylethyl)phenyl]ethynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,3-bis[[3,5-bis(1,1-dimethylethyl)phenyl]ethynyl]- is a complex organic compound characterized by its unique structure, which includes multiple tert-butyl groups attached to a benzene ring. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-bis[[3,5-bis(1,1-dimethylethyl)phenyl]ethynyl]- typically involves the reaction of 1,3-di-tert-butylbenzene with ethynyl derivatives under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the ethynyl linkages. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, to prevent oxidation, and the use of solvents like toluene or dichloromethane to dissolve the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of such complex molecules.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,3-bis[[3,5-bis(1,1-dimethylethyl)phenyl]ethynyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl groups to form alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl groups can be replaced by other substituents such as halogens or nitro groups using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Bromine (Br₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
Benzene, 1,3-bis[[3,5-bis(1,1-dimethylethyl)phenyl]ethynyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings, due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism by which Benzene, 1,3-bis[[3,5-bis(1,1-dimethylethyl)phenyl]ethynyl]- exerts its effects involves its interaction with various molecular targets. The ethynyl groups can participate in π-π stacking interactions with aromatic systems, while the tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and binding affinity. These interactions can influence the pathways involved in chemical reactions and biological processes, making this compound a valuable tool in research.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Di-tert-butylbenzene: Lacks the ethynyl groups, making it less reactive in certain chemical reactions.
1,3,5-Tri-tert-butylbenzene: Contains an additional tert-butyl group, which can further increase steric hindrance and affect reactivity.
1,3-Di-tert-butyl-5-methylbenzene:
Uniqueness
Benzene, 1,3-bis[[3,5-bis(1,1-dimethylethyl)phenyl]ethynyl]- is unique due to its combination of ethynyl and tert-butyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring high stability and specific interactions.
Propiedades
Número CAS |
590419-42-4 |
|---|---|
Fórmula molecular |
C38H46 |
Peso molecular |
502.8 g/mol |
Nombre IUPAC |
1,3-ditert-butyl-5-[2-[3-[2-(3,5-ditert-butylphenyl)ethynyl]phenyl]ethynyl]benzene |
InChI |
InChI=1S/C38H46/c1-35(2,3)31-21-29(22-32(25-31)36(4,5)6)18-16-27-14-13-15-28(20-27)17-19-30-23-33(37(7,8)9)26-34(24-30)38(10,11)12/h13-15,20-26H,1-12H3 |
Clave InChI |
KXVXNIPHFLVZGG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C#CC2=CC(=CC=C2)C#CC3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


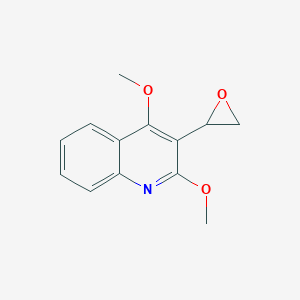

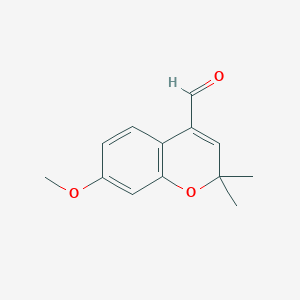
![2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14229296.png)
![2-{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}-2-chloroethyl carbonate](/img/structure/B14229308.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14229313.png)
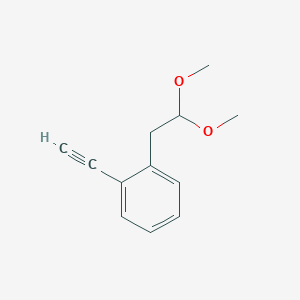
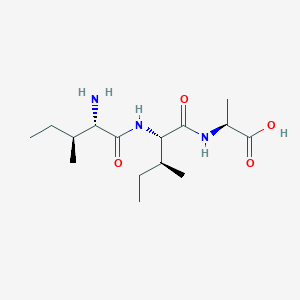
phosphinate](/img/structure/B14229318.png)

![N-[(3-Chloro-4-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14229327.png)
